

Technical Support Center: Reducing Smoke Emission in Polymers Containing Antiblaze 100

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antiblaze 100*

Cat. No.: *B7774406*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working to reduce smoke emission in polymer formulations containing **Antiblaze 100**, a chlorinated phosphate ester flame retardant.

Troubleshooting Guide

This guide addresses common issues encountered during experimentation aimed at reducing smoke density in polymers formulated with **Antiblaze 100**.

Issue	Potential Cause	Troubleshooting Steps
High Smoke Density Despite Optimal Antiblaze 100 Loading	Insufficient char formation. Antiblaze 100 primarily acts in the gas phase by releasing halogen radicals to quench the flame. Its contribution to charring can be limited.	<ol style="list-style-type: none">1. Incorporate a char-promoting synergist: Add Zinc Borate to the formulation. Zinc borate promotes the formation of a protective, glassy char layer that acts as a barrier to heat and oxygen, thereby suppressing smoke.^{[1][2][3][4]}2. Utilize a catalyst for char oxidation: Introduce Molybdenum compounds (e.g., Molybdenum Trioxide, Ammonium Octamolybdate). These compounds can catalyze the oxidation of the carbonaceous char to CO and CO₂, reducing the release of soot.^{[5][6][7]}3. Evaluate different loading levels of the synergist: Start with a 1:1 ratio of Antiblaze 100 to Zinc Borate or a lower loading of molybdenum compounds (e.g., 1-5 phr) and optimize based on smoke density and flame retardancy performance.
Reduced Flame Retardancy After Adding Smoke Suppressant	Antagonistic effects between additives. Some additives may interfere with the flame-retardant mechanism of Antiblaze 100.	<ol style="list-style-type: none">1. Confirm synergistic relationship: Zinc Borate and Molybdenum compounds are known to have synergistic effects with halogenated flame retardants.^{[3][4][5]}2. Adjust the ratio of flame retardant to smoke suppressant: A systematic study of different

ratios is recommended to find the optimal balance between flame retardancy (e.g., LOI, UL-94) and smoke suppression (e.g., Ds, SEA). 3. Consider a multi-component system: A combination of Antiblaze 100, Zinc Borate, and a small amount of Molybdenum compound might provide a balanced performance.

Inconsistent Smoke Density Test Results

Variability in sample preparation or testing conditions.

1. Ensure proper sample conditioning: Condition all specimens to a constant weight at a specified temperature and humidity before testing, as outlined in ASTM E662 or ASTM E1354. [8][9][10] 2. Verify test apparatus calibration: Regularly calibrate the light source, photodetector, and gas analyzers of the smoke density chamber or cone calorimeter. 3. Control sample morphology: Ensure consistent sample thickness, surface finish, and dispersion of additives, as these can significantly impact smoke generation.

Increased Material Cost with Smoke Suppressants

High cost of some synergists, particularly molybdenum compounds.

1. Optimize loading levels: Use the minimum effective concentration of the smoke suppressant to achieve the desired performance. 2. Explore cost-effective synergist

combinations: Investigate blends of Zinc Borate with other mineral fillers like Alumina Trihydrate (ATH) which can also contribute to smoke suppression. 3. Evaluate coated-core technologies: Some commercial smoke suppressants utilize a molybdenum coating on a less expensive core material to maximize efficiency and reduce cost.

Frequently Asked Questions (FAQs)

Q1: How does **Antiblaze 100** contribute to smoke generation?

A1: As a chlorinated flame retardant, **Antiblaze 100** releases hydrogen chloride (HCl) upon heating. While this HCl interferes with the combustion process in the gas phase to retard the flame, the incomplete combustion of the polymer can lead to the formation of dense smoke and soot.[\[11\]](#)

Q2: What are the primary mechanisms for reducing smoke in polymers containing **Antiblaze 100**?

A2: The two primary condensed-phase mechanisms for smoke suppression in conjunction with halogenated flame retardants are:

- Char Formation: Promoting the formation of a stable, insulating char layer on the polymer surface. This layer acts as a physical barrier, reducing the evolution of flammable gases and smoke precursors.[\[2\]](#)[\[3\]](#) Zinc borate is a key additive for this purpose.[\[1\]](#)[\[4\]](#)
- Char Oxidation: Catalyzing the oxidation of the carbonaceous char to less smoke-intensive gases like CO and CO₂. Molybdenum compounds are effective catalysts for this process.[\[5\]](#)
[\[7\]](#)

Q3: Can I use Zinc Borate and Molybdenum compounds together in my formulation?

A3: Yes, it is possible to use them in combination. A formulation might include **Antiblaze 100** for flame retardancy, Zinc Borate to promote initial char formation, and a smaller amount of a Molybdenum compound to further reduce smoke by oxidizing the char. The optimal ratio will depend on the specific polymer and performance requirements.

Q4: What are the recommended starting formulations for evaluating smoke suppressants with **Antiblaze 100**?

A4: While the optimal formulation is polymer-dependent, a good starting point for experimentation would be to systematically replace a portion of an inert filler with the smoke suppressant. For example, in a PVC formulation, you could start by replacing 5-10 parts per hundred resin (phr) of calcium carbonate with Zinc Borate. For molybdenum compounds, a starting level of 1-3 phr is often effective.

Q5: Are there any processing challenges when adding Zinc Borate or Molybdenum compounds?

A5: Both Zinc Borate and Molybdenum compounds are powders that need to be well-dispersed in the polymer matrix to be effective. Inadequate dispersion can lead to inconsistent performance. Ensure your compounding process (e.g., twin-screw extrusion) provides sufficient shear to achieve a homogeneous mixture. Also, be aware of the thermal stability of the additives and ensure processing temperatures do not cause premature decomposition. Zinc borate, for instance, releases its water of hydration at temperatures above 290°C.[3]

Data Presentation

The following tables summarize representative quantitative data for the effect of smoke suppressants in halogenated polymer systems. Note: This data is illustrative of the expected performance and may not be specific to formulations containing **Antiblaze 100**.

Table 1: Effect of Zinc Borate on Smoke Density in a Halogenated Polymer System (ASTM E662)

Formulation	Maximum Specific Optical Density (Ds, max) - Flaming	Maximum Specific Optical Density (Ds, max) - Non-Flaming
Polymer + Halogenated FR (Control)	450	300
Polymer + Halogenated FR + 5 phr Zinc Borate	320	210
Polymer + Halogenated FR + 10 phr Zinc Borate	250	160

Table 2: Effect of Molybdenum Compound on Smoke Production in a Halogenated Polymer System (Cone Calorimeter - ASTM E1354)

Formulation	Peak Heat Release Rate (pHRR) (kW/m ²)	Total Smoke Release (TSR) (m ² /m ²)	Specific Extinction Area (SEA) (m ² /kg)
Polymer + Halogenated FR (Control)	280	1200	850
Polymer + Halogenated FR + 2 phr Molybdenum Compound	260	850	600
Polymer + Halogenated FR + 4 phr Molybdenum Compound	250	700	520

Experimental Protocols

ASTM E662: Standard Test Method for Specific Optical Density of Smoke Generated by Solid Materials

This method measures the obscuration of a light beam by smoke accumulating in a closed chamber under flaming and non-flaming conditions.

Methodology:

- Specimen Preparation: Test specimens are typically 76.2 x 76.2 mm (3 x 3 inches) with a thickness up to 25.4 mm (1 inch).[\[9\]](#)[\[12\]](#)
- Conditioning: Specimens are conditioned for 24 hours at 60°C and then brought to equilibrium at 23°C and 50% relative humidity.[\[8\]](#)[\[9\]](#)
- Apparatus: The test is conducted in an 18 ft³ (0.51 m³) enclosed chamber containing a radiant heat furnace and a photometric system to measure light transmittance.[\[8\]](#)[\[9\]](#)
- Test Procedure:
 - Non-Flaming: The specimen is exposed to a radiant heat flux of 2.5 W/cm².[\[8\]](#)[\[9\]](#)
 - Flaming: In addition to the radiant heat, a multi-flamelet burner is applied to the base of the specimen.[\[8\]](#)
- Data Collection: The light transmittance through the smoke is continuously recorded. The specific optical density (Ds) is calculated from the light transmittance data. The maximum specific optical density (Ds, max) is a key reported value.

ASTM E1354: Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter (Cone Calorimeter)

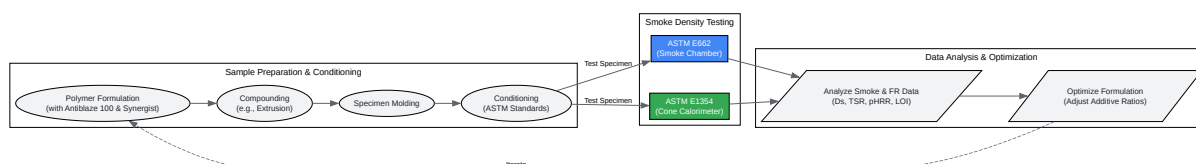
This is one of the most significant small-scale fire tests, providing data on heat release, smoke production, and other flammability parameters.

Methodology:

- Specimen Preparation: Test specimens are 100 x 100 mm (3.9 x 3.9 inches) with a maximum thickness of 50 mm.[\[10\]](#)

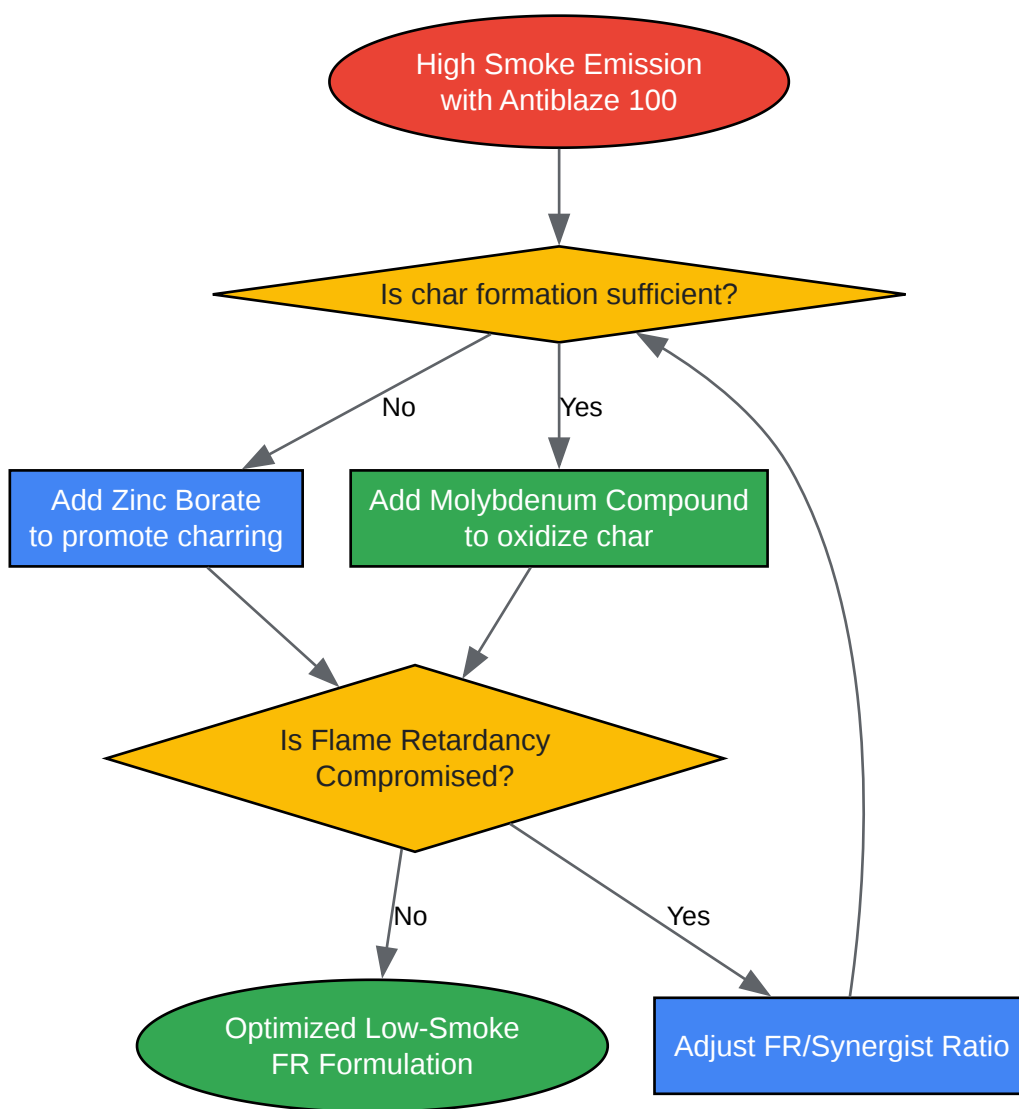
- Conditioning: Specimens are conditioned to a constant weight at 23°C and 50% relative humidity.[\[10\]](#)
- Apparatus: The cone calorimeter consists of a conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis (for O₂, CO, CO₂) and a laser photometer for smoke measurement.[\[10\]](#)[\[13\]](#)
- Test Procedure: The specimen is placed on the load cell and exposed to a set radiant heat flux (e.g., 35 or 50 kW/m²). The spark igniter is used to ignite the pyrolysis gases. The test continues until flaming ceases or for a predetermined time.[\[10\]](#)[\[14\]](#)
- Data Collection: Key parameters measured or calculated include:
 - Time to ignition (TTI)
 - Heat Release Rate (HRR) and Peak Heat Release Rate (pHRR)
 - Total Heat Released (THR)
 - Mass Loss Rate (MLR)
 - Smoke Production Rate (SPR) and Total Smoke Release (TSR)
 - Specific Extinction Area (SEA), which is a measure of the smoke produced per unit mass of material burned.[\[13\]](#)

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for reducing smoke emission.



[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for smoke reduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Zinc Borates for Fire Retardancy, Safety, and Performance: Firebrake in Polymers | U.S. Borax [borax.com]
- 2. nbinnno.com [nbinnno.com]
- 3. nachmann.it [nachmann.it]
- 4. ZINC BORATE FLAME RETARDANT - Ataman Kimya [atamanchemicals.com]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Anomalous behavior of molybdenum oxide as a fire retardant for polyvinyl chloride: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. floorexpert.com [floorexpert.com]
- 9. ASTM E662 - Smoke Density Laboratory Testing [capitaltesting.org]
- 10. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bugose.com [bugose.com]
- 13. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 14. multimedia.3m.com [multimedia.3m.com]
- To cite this document: BenchChem. [Technical Support Center: Reducing Smoke Emission in Polymers Containing Antiblaze 100]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7774406#reducing-smoke-emission-in-polymers-containing-antiblaze-100]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com